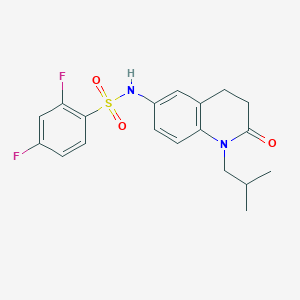![molecular formula C21H24ClN7O2 B3008758 1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1207046-79-4](/img/structure/B3008758.png)
1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide” is a derivative of diaminopyrimidine . It has been identified as a critical structure responsible for CDK inhibitory activity . This compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Huisgen 1,3-dipolar cycloaddition reaction . This reaction is a type of organic reaction that generates a five-membered cyclic compound, which is a key step in the synthesis of this compound.Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: Inhibition of Protein Kinase B (Akt)
This compound is identified as a selective inhibitor of Protein Kinase B (Akt), a key player in cancer cell survival and proliferation . Akt inhibitors like this compound have potential as antitumor agents due to their ability to modulate signaling pathways that are often deregulated in cancer. They can inhibit the growth of human tumor xenografts in mice, making them promising candidates for cancer therapy .
Antitubercular Agents
The structural framework of this compound is explored for its potential as an antitubercular agent . Derivatives of this compound have shown in vitro activity against Mycobacterium tuberculosis, with some showing non-cytotoxic behavior to Vero cell lines. This highlights the compound’s potential in developing new treatments for tuberculosis, especially in the face of multi-drug-resistant strains .
Anticancer Activity: Breast Cancer Xenograft Model
A derivative of this compound has demonstrated good preclinical drug metabolism and pharmacokinetics properties. It has shown efficacy in inhibiting tumor growth in a breast cancer xenograft model after oral dosing, indicating its potential as an orally bioavailable anticancer agent .
Cell Cycle Inhibition and Apoptosis Induction
Another application is in the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. The compound has been found to activate caspase-3 and suppress NF-κB and IL-6 activation, which are crucial in the regulation of cell proliferation and survival .
Modulation of Biomarkers in Signaling Pathways
The compound can modulate biomarkers of signaling through Protein Kinase B in vivo. This is significant for understanding the compound’s impact on cellular processes and for developing targeted therapies that can disrupt aberrant signaling pathways in diseases .
Oral Bioavailability and Pharmacodynamics
The compound’s derivatives have shown to possess good oral bioavailability, which is a critical factor in drug development. Their ability to modulate phosphorylation of Akt and downstream biomarkers in vivo after oral administration makes them valuable for further pharmacodynamic studies .
Wirkmechanismus
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . Akt plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This leads to a decrease in the phosphorylation of Akt and its downstream targets .
Biochemical Pathways
Akt is a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . When Akt is inhibited, the signaling through this pathway is disrupted, affecting several downstream targets, including GSK3β, FKHRL1, BAD, and mTOR . These targets are involved in various cellular processes such as proliferation, protein translation, cell cycle progression, and anti-apoptotic survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The inhibition of Akt and its downstream targets by the compound leads to a decrease in cell proliferation and survival . In preclinical studies, it has shown inhibition of tumor growth in a breast cancer xenograft model .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, inter-patient variability in the absorption profile of the drug within the stomach, intestine, or bloodstream can affect drug safety and efficacy . Additionally, the chemical stability, solid-state stability, and “shelf life” of the active ingredients are also important factors .
Zukünftige Richtungen
The compound and its derivatives have shown promising results in inhibiting Akt kinases and have potential for further development as therapeutic agents . Future research could focus on optimizing the structure of these compounds to improve their potency and selectivity, as well as investigating their efficacy in different disease models .
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQAYDAIJVEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=N2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

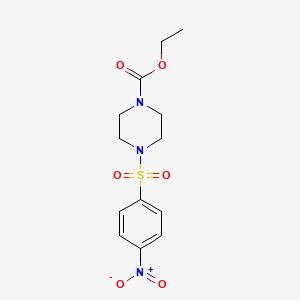
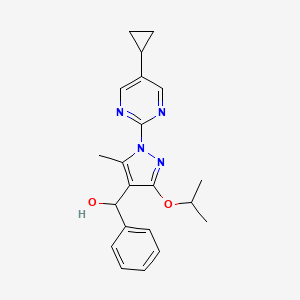
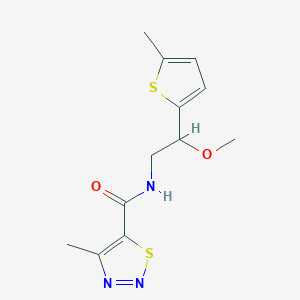
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
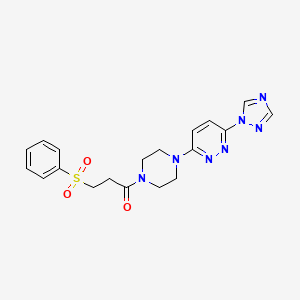
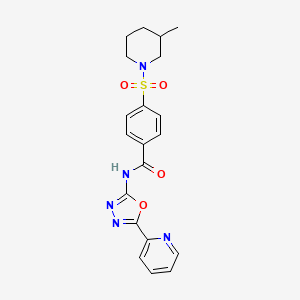
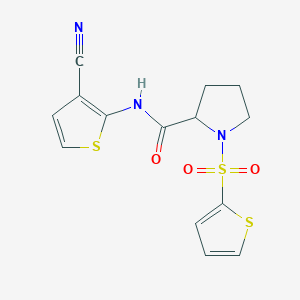
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)
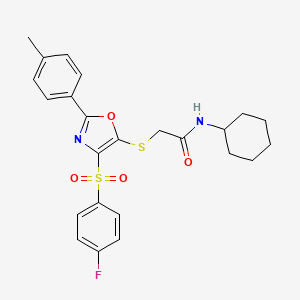
![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)
